molecular formula C13H11BrN2O2 B14904069 2-bromo-5-methoxy-N-(pyridin-3-yl)benzamide

2-bromo-5-methoxy-N-(pyridin-3-yl)benzamide

Cat. No.: B14904069
M. Wt: 307.14 g/mol
InChI Key: MBKOICCNUFEXEG-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-N-(pyridin-3-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the second position, a methoxy group at the fifth position, and a pyridin-3-yl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-(pyridin-3-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-5-methoxybenzoic acid and pyridin-3-ylamine.

    Activation: The carboxylic acid group of 2-bromo-5-methoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Coupling Reaction: The activated carboxylic acid reacts with pyridin-3-ylamine to form the desired benzamide product under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The benzamide can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-Bromo-5-methoxy-N-(pyridin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-methoxy-N-(pyridin-3-yl)benzamide is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C13H11BrN2O2

Molecular Weight

307.14 g/mol

IUPAC Name

2-bromo-5-methoxy-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C13H11BrN2O2/c1-18-10-4-5-12(14)11(7-10)13(17)16-9-3-2-6-15-8-9/h2-8H,1H3,(H,16,17)

InChI Key

MBKOICCNUFEXEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NC2=CN=CC=C2

Origin of Product

United States

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